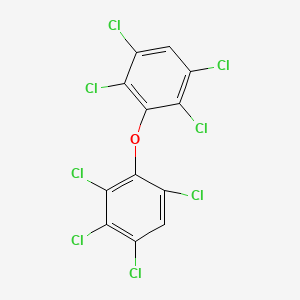
2,2',3,3',4,5',6,6'-Octachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether: is a polychlorinated diphenyl ether, a type of persistent organic pollutant. This compound is characterized by its high chlorine content, which contributes to its stability and resistance to degradation. It has the molecular formula C12H2Cl8O and a molecular weight of 445.768 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. For example, the pyrolysis of pentachlorophenol and hexachlorobenzene at elevated temperatures (340°C to 450°C) can lead to the formation of this compound .
Industrial Production Methods: The processes involved in the production of chlorinated phenols and incomplete combustion processes are potential sources .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of polychlorinated dibenzofurans.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents.
Substitution: Requires specific catalysts and conditions to facilitate the replacement of chlorine atoms.
Major Products Formed:
Oxidation: Polychlorinated dibenzofurans.
Substitution: Various substituted diphenyl ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and impact as a pollutant.
Toxicology: Investigated for its toxic effects on living organisms.
Analytical Chemistry: Used as a reference compound in the analysis of environmental samples.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether involves its interaction with biological systems, leading to toxic effects. It can bind to cellular receptors and disrupt normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with endocrine functions and cause oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,3’,5,5’,6,6’-Octachlorodiphenyl ether
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
Uniqueness: 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which affects its chemical properties and biological interactions. Its high chlorine content makes it more resistant to degradation compared to other similar compounds .
Eigenschaften
CAS-Nummer |
116995-21-2 |
|---|---|
Molekularformel |
C12H2Cl8O |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-2-6(16)11(10(20)7(3)17)21-12-8(18)4(14)1-5(15)9(12)19/h1-2H |
InChI-Schlüssel |
MHJYPBPVZSIJNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


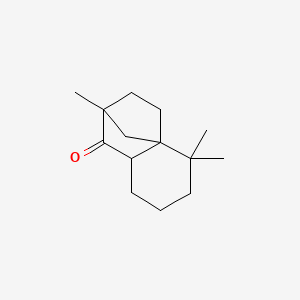


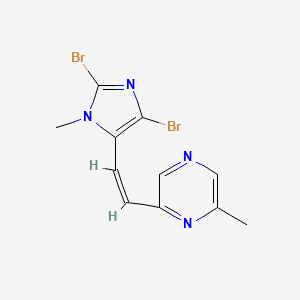
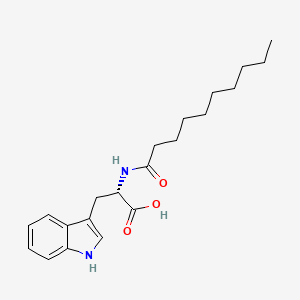
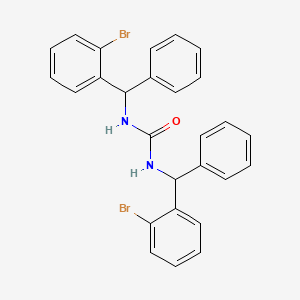
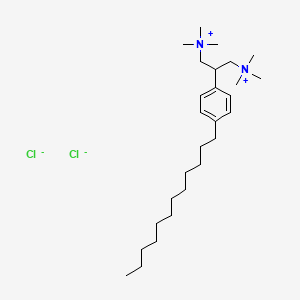
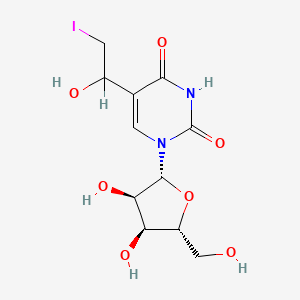
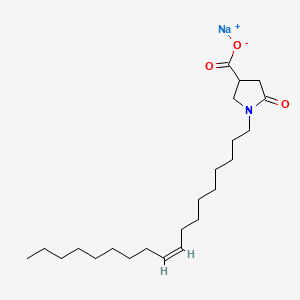
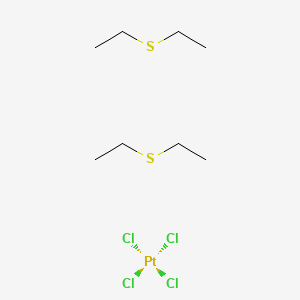
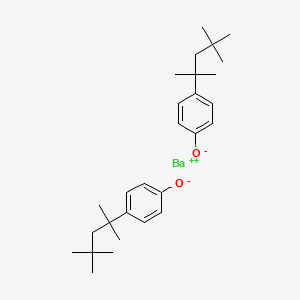
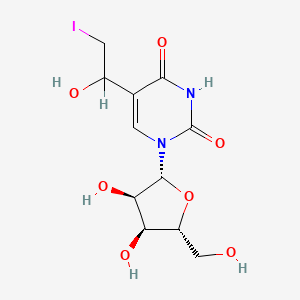

![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
